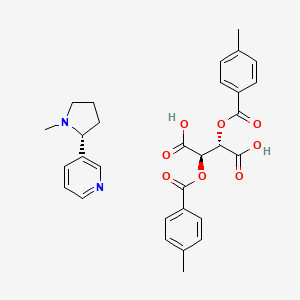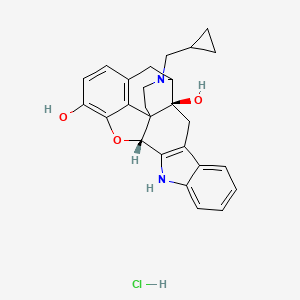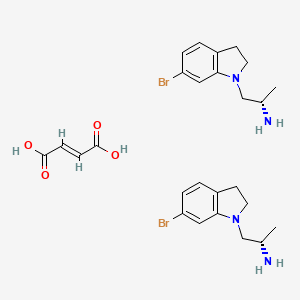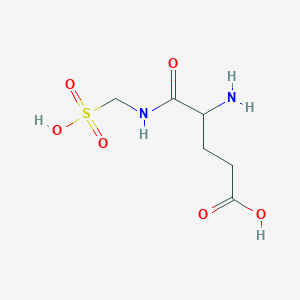
(+)-cis-Dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-cis-Dioxolane is a chiral organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions The (+)-cis isomer indicates that the substituents on the dioxolane ring are on the same side, giving it unique stereochemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-cis-Dioxolane typically involves the cyclization of diols or the reaction of carbonyl compounds with diols. One common method is the acid-catalyzed cyclization of 1,2-diols. For example, ethylene glycol can be cyclized in the presence of an acid catalyst such as sulfuric acid to form dioxolane.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps like distillation and crystallization are employed to obtain the desired isomer in high enantiomeric excess.
化学反応の分析
Types of Reactions: (+)-cis-Dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert dioxolane into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the dioxolane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dioxolane carboxylic acids, while reduction can produce ethylene glycol. Substitution reactions can introduce various functional groups, leading to a wide range of dioxolane derivatives.
科学的研究の応用
(+)-cis-Dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some dioxolane derivatives are investigated as potential drug candidates due to their ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (+)-cis-Dioxolane and its derivatives involves interactions with molecular targets such as enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. For example, in biological systems, the chiral nature of this compound can influence its interaction with enzymes, leading to selective inhibition or activation of biochemical pathways.
類似化合物との比較
(+)-cis-Dioxolane can be compared with other dioxolane isomers and related compounds:
(-)-cis-Dioxolane: The enantiomer of this compound with opposite stereochemistry.
trans-Dioxolane: An isomer with substituents on opposite sides of the ring.
Dioxane: A six-membered cyclic ether with similar chemical properties but different ring size.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties compared to its isomers and related compounds.
特性
分子式 |
C8H18NO2+ |
|---|---|
分子量 |
160.23 g/mol |
IUPAC名 |
trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium |
InChI |
InChI=1S/C8H18NO2/c1-7-10-6-8(11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8+/m0/s1 |
InChIキー |
COSSAOQSSXDIQW-JGVFFNPUSA-N |
異性体SMILES |
C[C@H]1OC[C@H](O1)C[N+](C)(C)C |
正規SMILES |
CC1OCC(O1)C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)


![(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid](/img/structure/B10763410.png)
![(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763416.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B10763424.png)
![sodium 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate](/img/structure/B10763426.png)


![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763448.png)
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid](/img/structure/B10763456.png)

![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride](/img/structure/B10763461.png)
